Tri-tert-butoxy(isocyano)silane

Description

Contextualization of Tri-tert-butoxy(isocyano)silane within Contemporary Organosilicon Chemistry

This compound stands as a key example of a sterically encumbered isocyanosilane. In contemporary organosilicon chemistry, there is a significant focus on the stabilization of reactive silicon species, including low-coordinate silicon centers. The bulky tri-tert-butoxy groups on the silicon atom in this molecule play a crucial role in moderating its reactivity and preventing polymerization, allowing for more controlled studies of the isocyanide-silicon linkage. Its study provides valuable insights into the fundamental properties of the Si-N≡C group, which is of interest for the development of new ligands for transition metal catalysis and for the synthesis of novel silicon-based materials.

Historical Perspective on Silyl (B83357) Isocyanides and Related Compounds

The discovery of isocyanides dates back to the mid-19th century, with the first synthesis of allyl isocyanide in 1859. rkmvccrahara.orgmdpi.com However, the exploration of their organosilicon analogues, silyl isocyanides, came much later. For a considerable period, isocyanide chemistry was only moderately investigated due to the unpleasant odor of many of these compounds. mdpi.com The first naturally occurring isocyanide, xanthocillin, was discovered in 1950 from Penicillium notatum. rkmvccrahara.orgmdpi.comacs.org

The synthesis and characterization of silyl isocyanides have historically presented challenges due to their high reactivity and tendency to isomerize to the more stable silyl cyanides (Si-C≡N). A pivotal study in 1987 detailed the chemistry of tri(tert-butoxy)silyl isocyanide and included ab initio calculations of silyl cyanide/isocyanide energies, providing a foundational understanding of these systems. acs.org Early methods for isocyanide synthesis included the reaction of alkyl halides with silver cyanide, a method of historical interest. wikipedia.org More common modern syntheses involve the dehydration of formamides or the carbylamine reaction, which utilizes the reaction of a primary amine with chloroform (B151607) in the presence of a base. rkmvccrahara.orgwikipedia.org

Significance of the Tri-tert-butoxy Substituent in Organosilicon Reactivity and Steric Modulation

The tri-tert-butoxy substituent is a defining feature of this compound, profoundly influencing its properties and reactivity. The bulky tert-butyl groups create a sterically hindered environment around the silicon center. acs.orgacs.org This steric shielding is crucial for several reasons:

Kinetic Stabilization: It kinetically stabilizes the isocyanide isomer, slowing down the thermodynamically favored rearrangement to the corresponding silyl cyanide.

Prevention of Intermolecular Reactions: The steric bulk inhibits intermolecular reactions, such as polymerization, which are common for less hindered silyl isocyanides.

Modulation of Electronic Properties: The electron-donating nature of the tert-butoxy (B1229062) groups influences the electronic properties of the silicon atom and, consequently, the Si-N≡C linkage.

This steric and electronic modulation makes this compound a valuable model compound for studying the intrinsic properties of the silyl isocyanide functionality. The use of bulky substituents to create low-coordinate molecules is a well-established strategy in organometallic chemistry. escholarship.org

Overview of Research Trajectories in Isocyanosilane Systems

Research involving isocyanosilane systems is progressing along several key trajectories. A significant area of interest is their use as ligands in coordination chemistry. wikipedia.orgwikipedia.org Isocyanides are known to form stable complexes with most transition metals, acting as electron-rich analogues of carbon monoxide. wikipedia.org The electronic and steric properties of silyl isocyanides can be tuned by altering the substituents on the silicon atom, making them potentially versatile ligands for catalysis and materials science.

Another important research direction is the use of silyl isocyanides in the synthesis of novel low-coordinate silicon compounds. For instance, isocyanide-stabilized silyliumylidene salts have been used to synthesize the first two-coordinate Si(0)-isocyanide compound. chemistryviews.org These highly reactive species are of fundamental interest and have potential applications in inorganic synthesis. chemistryviews.org

Furthermore, the reactivity of the isocyanide functional group itself offers avenues for synthetic exploration. Isocyanides can undergo a variety of reactions, including insertions into metal-alkyl bonds and participation in multicomponent reactions, which could be exploited for the synthesis of complex organosilicon molecules. mdpi.comwikipedia.org

Structure

3D Structure

Properties

CAS No. |

110473-68-2 |

|---|---|

Molecular Formula |

C13H27NO3Si |

Molecular Weight |

273.44 g/mol |

IUPAC Name |

isocyano-tris[(2-methylpropan-2-yl)oxy]silane |

InChI |

InChI=1S/C13H27NO3Si/c1-11(2,3)15-18(14-10,16-12(4,5)6)17-13(7,8)9/h1-9H3 |

InChI Key |

BYTAWBSWBKUIJZ-UHFFFAOYSA-N |

Canonical SMILES |

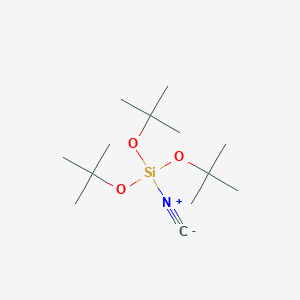

CC(C)(C)O[Si]([N+]#[C-])(OC(C)(C)C)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for Tri Tert Butoxy Isocyano Silane

Precursor Chemistry and Approaches to Tri-tert-butoxy(halo)silanes

The primary route to Tri-tert-butoxy(isocyano)silane necessitates the preparation of a suitable halo-functionalized precursor, typically Tri-tert-butoxy(chloro)silane or Tri-tert-butoxy(bromo)silane. The synthesis of these precursors often starts from more readily available silicon halides.

One common approach involves the reaction of silicon tetrachloride with tert-butanol (B103910). This alcoholysis reaction, however, can be difficult to control and may lead to a mixture of products with varying degrees of substitution. A more controlled method involves the dropwise addition of tert-butanol to silicon tetrachloride, which can be followed by esterification to yield the desired tri-tert-butoxy substituted silane (B1218182). The reaction of dichloromethylphenylsilane (B109416) with tert-butanol in the presence of a hydrogen chloride acceptor has also been reported to produce tert-butoxychloromethylphenylsilane, demonstrating the feasibility of introducing tert-butoxy (B1229062) groups onto a silicon center while retaining a reactive chloro group.

Another viable precursor is Tri-tert-butoxysilanol, which can be synthesized and subsequently converted to the corresponding halosiloane. Tris(tert-butoxy)silanol is a solid with a melting point of 63-65 °C and a boiling point of 205-210 °C. sigmaaldrich.com The conversion of the silanol (B1196071) to the halosiloane can be achieved using standard halogenating agents.

Isocyanide Formation Strategies Applicable to Silyl (B83357) Systems

The introduction of the isocyanide functionality onto the silicon atom is the crucial step in the synthesis of this compound. This is typically achieved through nucleophilic substitution on the corresponding Tri-tert-butoxy(halo)silane.

Nucleophilic Substitution Routes Utilizing Cyanide Sources

The choice of cyanide source is critical in directing the reaction towards the desired isocyanide isomer. The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom.

To favor the formation of the isocyanide (Si-N≡C), salts that promote attack through the nitrogen atom are employed. Silver cyanide (AgCN) is a classic reagent for this purpose. The silver ion coordinates with the carbon atom of the cyanide, leaving the nitrogen atom as the primary site for nucleophilic attack on the silicon center. This reaction is driven by the precipitation of the silver halide (e.g., AgCl or AgBr), which shifts the equilibrium towards the products.

In contrast, the use of alkali metal cyanides, such as sodium cyanide (NaCN) or potassium cyanide (KCN), or tetraalkylammonium cyanides, typically leads to the formation of the more thermodynamically stable silyl cyanide (Si-C≡N) isomer. nih.gov For instance, the reaction of tri-tert-butoxy(chloro)silane with tetraethylammonium (B1195904) cyanide has been reported to yield tri-tert-butoxycyanosilane, with only a small percentage (up to 7%) of the isocyanide isomer being formed. This highlights the inherent preference for the formation of the silyl cyanide when using ionic cyanide sources.

Alternative Synthetic Pathways for Isocyanosilane Generation

Beyond direct substitution with cyanide salts, other methods for generating isocyanides could potentially be adapted for silyl systems, although their application to sterically hindered substrates like Tri-tert-butoxy(halo)silane may be challenging.

One such method is the dehydration of a corresponding formamide (B127407). If a suitable silyl formamide precursor, (t-BuO)₃SiNH(CHO), could be synthesized, its dehydration would, in principle, yield the desired isocyanide. However, the synthesis and stability of such a precursor are not well-documented.

Another approach involves the reaction of a primary amine with a source of dichlorocarbene, known as the carbylamine reaction. While effective for organic isocyanides, its application to silyl amines to form silyl isocyanides is not a standard procedure and would require significant investigation, especially with a bulky substrate.

Considerations for Isocyano/Cyano Isomerization during Synthesis

A significant challenge in the synthesis of silyl isocyanides is their propensity to isomerize to the more stable silyl cyanide counterparts. This isomerization can be influenced by several factors, including temperature, solvent, and the presence of catalysts.

For less sterically hindered silyl isocyanides, this isomerization can occur readily. The bulky tri-tert-butoxy groups in the target molecule are expected to play a crucial role in the stability of the isocyanide isomer. The steric hindrance can disfavor the linear arrangement of the Si-C≡N bond in the cyanide isomer, thereby potentially slowing down the rate of isomerization from the isocyanide.

Computational studies on simpler silyl cyanide/isocyanide systems have been performed to understand the energetic differences between the two isomers. However, specific experimental data on the isomerization of this compound is scarce. It is crucial to maintain mild reaction conditions and to carefully select solvents and reagents to minimize this unwanted isomerization during synthesis and purification.

Purification and Isolation Techniques for Sterically Hindered Isocyanosilanes

The purification of this compound is complicated by its potential sensitivity to air and moisture, as well as the possible co-existence of the cyanide isomer. Standard laboratory techniques for handling air-sensitive compounds, such as working under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or a glove box, are essential. chemistryviews.org

Distillation is a common method for purifying volatile liquid silanes. Given that Tris(tert-butoxy)silanethiol, a related compound, can be purified by distillation with a boiling point of 113-115 °C at 35 mmHg, it is plausible that this compound could also be purified by vacuum distillation. wikipedia.org However, care must be taken to avoid high temperatures that could promote isomerization.

Chromatographic techniques may also be employed, but the choice of stationary phase is critical. Silica (B1680970) gel, a common adsorbent, can be problematic for reactive silanes. Alternative, less acidic supports may be necessary.

The final purity of the product would need to be assessed using spectroscopic methods. Infrared (IR) spectroscopy is particularly useful for distinguishing between the cyanide and isocyanide isomers. The C≡N stretching frequency for silyl cyanides typically appears in a different region compared to the N≡C stretch of silyl isocyanides. Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C and ²⁹Si) would also be invaluable for characterizing the final product and determining the isomeric ratio.

Reactivity and Mechanistic Investigations of Tri Tert Butoxy Isocyano Silane

Fundamental Reactivity of the Isocyano Functionality

The isocyano group (–N≡C) is known for its remarkable electronic versatility, allowing it to participate in a wide array of chemical transformations.

A hallmark of isocyanide reactivity is the α-addition, where both an electrophile and a nucleophile add to the terminal carbon atom. nih.gov This ambiphilic nature allows isocyanides to engage in numerous multicomponent reactions. nih.govacs.org The primary synthetic feature of isocyanides is their ability to react with both nucleophiles and electrophiles at the same carbon atom. acs.org

Insertion reactions are also a key aspect of isocyanide chemistry. Research has demonstrated that isocyanides can insert into various bonds, including Si-H bonds. acs.orgacs.orgnih.gov For instance, the reaction of an isocyanide with a ruthenium σ-silane complex proceeds through the initial coordination of the isocyanide to the silicon center, followed by a 1,1-insertion into the Si–H bond to form an iminoformyl silane (B1218182) product. acs.orgacs.orgnih.gov This type of insertion highlights the isocyanide's ability to act as a C1 building block. rsc.org For Tri-tert-butoxy(isocyano)silane, it is expected that the isocyano group would be susceptible to similar insertion processes. However, the significant steric bulk of the three tert-butoxy (B1229062) groups attached to the silicon may hinder the approach of reactants to both the isocyano carbon and the silicon center.

The unique electronic structure of the isocyanide group allows it to act as both a nucleophile and an electrophile at the terminal carbon. nih.govacs.org The carbon atom possesses a σ-type lone pair, which acts as an electron donor (nucleophile), and a low-energy pair of π* orbitals that can accept electrons (electrophile). nih.gov

Despite this dual capability, kinetic studies have shown that isocyanides are generally weak nucleophiles, approximately 10 orders of magnitude less reactive than the cyanide ion. researchgate.net Their nucleophilic reactivity is comparable to that of other weak nucleophiles like allylsilanes and silyl (B83357) enol ethers. researchgate.net Consequently, their reactions as nucleophiles are often limited to highly electrophilic species such as resonance-stabilized carbocations. researchgate.net In the case of this compound, the electron-donating nature of the silyl group may slightly enhance the nucleophilicity of the isocyano carbon. Conversely, the electrophilicity of the isocyano carbon is crucial for reactions like the Ugi and Passerini multicomponent reactions, where it is attacked by a nucleophile after activation by an acid or formation of an iminium ion. nih.govacs.org

Radical Reaction Pathways Involving the Isocyano Group

The isocyano group is an excellent radical acceptor, enabling a variety of transformations through radical mechanisms.

The addition of a radical species to the terminal carbon of an isocyanide is a well-established process that forms a key imidoyl radical intermediate. beilstein-journals.orgnih.govresearchgate.net This intermediate can then undergo further reactions, such as cyclization or fragmentation. beilstein-journals.orgnih.gov Silyl radicals, generated from hydrosilanes, readily add to isocyanides, although these reactions can be sensitive to steric hindrance from substituents on the silicon atom. beilstein-journals.org

For this compound, a radical species (R•) would be expected to add to the isocyano carbon, forming a silicon-substituted imidoyl radical, as depicted in the general mechanism below. The stability and subsequent fate of this imidoyl radical would be influenced by the properties of both the incoming radical R• and the bulky tri-tert-butoxysilyl group.

The table below provides examples of radical addition reactions involving various isocyanides, illustrating the versatility of this pathway.

| Isocyanide Reactant | Radical Source | Initiator/Conditions | Product Type | Reference |

| 2-Isocyanobiaryls | RB(OH)₂ / Mn(acac)₃ | Heat | Phenanthridines | beilstein-journals.org |

| Perfluoroalkyl Iodide | RFI | Near-UV light | 1,1-adducts (R–N=C(I)–RF) | beilstein-journals.org |

| Alkyl Isocyanides | Tris(trimethylsilyl)silane (B43935) | Visible light | Reduced alkanes | rsc.org |

| Alkyl Isocyanides | Aliphatic Amines / (Me₃Si)₃SiH | Visible light | Giese-type adducts | acs.orgacs.org |

This table presents general examples of radical reactions with isocyanides to illustrate the mechanism. Data for this compound is not specifically available.

Recent studies have demonstrated that silyl radicals can act as isocyanide transfer agents, effectively abstracting the isocyano group from a molecule. acs.orgacs.org In these reactions, a silyl radical, such as the tris(trimethylsilyl)silyl radical generated from tris(trimethylsilyl)silane, attacks the isocyanide. This process leads to the cleavage of the C–N bond and the formation of a new alkyl radical from the isocyanide's organic substituent. rsc.orgacs.org This strategy has been employed in Giese-type reactions where alkyl radicals generated via isocyanide abstraction add to electron-deficient olefins. acs.orgacs.org

Applying this concept to this compound, it is plausible that a sufficiently reactive radical could abstract the isocyano group. This would result in the formation of a tri-tert-butoxysilyl radical, ((CH₃)₃CO)₃Si•. The feasibility of such a reaction would depend on the bond dissociation energy of the Si-N bond and the stability of the resulting silyl radical.

Silicon-Centered Reactivity and Transformations

The reactivity at the silicon center of this compound is predominantly influenced by the three large tert-butoxy groups. These groups impose significant steric hindrance, which profoundly impacts traditional alkoxysilane reactions like hydrolysis and condensation. researchgate.netresearchgate.netacs.org

The hydrolysis of alkoxysilanes, a key step in sol-gel processes and surface modification, proceeds via nucleophilic attack of water on the silicon atom. gelest.comnih.gov This reaction can be catalyzed by either acid or base. gelest.com However, the rate of hydrolysis is highly dependent on the steric bulk of the alkoxy groups. researchgate.netgelest.com Bulky groups sterically shield the silicon atom, making nucleophilic attack more difficult and thus slowing the reaction rate. researchgate.netnih.govtaylorfrancis.com For example, methoxysilanes hydrolyze significantly faster than ethoxysilanes, and even more so than propoxysilanes. gelest.com

Given that the tert-butoxy group is substantially larger than methoxy (B1213986) or ethoxy groups, the silicon center in this compound is exceptionally shielded. Therefore, hydrolysis and subsequent condensation reactions are expected to be extremely slow compared to less hindered alkoxysilanes. researchgate.netresearchgate.net Any reaction involving direct nucleophilic substitution at the silicon atom would face a large kinetic barrier.

The following table compares the relative hydrolysis rates of different alkoxysilanes, demonstrating the powerful effect of steric hindrance.

| Alkoxysilane | Alkoxy Group | Relative Hydrolysis Rate | Steric Effect | Reference |

| Trimethoxysilane | -OCH₃ | Fast | Low | gelest.com |

| Triethoxysilane | -OCH₂CH₃ | Moderate (6-10x slower than methoxy) | Medium | gelest.com |

| Tri-n-propoxysilane | -O(CH₂)₂CH₃ | Slow | High | taylorfrancis.com |

| Tri-iso-propoxysilane | -OCH(CH₃)₂ | Very Slow | Very High | taylorfrancis.com |

| Tri-tert-butoxysilane (analog) | -OC(CH₃)₃ | Extremely Slow (Predicted) | Extreme | acs.org |

This table illustrates the general trend of hydrolysis rates based on steric bulk. The rate for a tri-tert-butoxy analog is predicted based on established chemical principles.

Hydrosilylation Reactions (Conceptual Frameworks)

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. While direct experimental data on the hydrosilylation of this compound is not extensively documented, a conceptual framework for its reactivity can be constructed based on the known behavior of other silanes and isocyanides.

Conceptually, the hydrosilylation involving this compound could proceed via two main pathways, depending on the nature of the unsaturated substrate and the catalyst employed.

Reaction with Alkenes and Alkynes: In a traditional hydrosilylation context, this compound would act as the hydrosilylating agent if it possessed a Si-H bond. However, as the compound is this compound, it does not have a hydride to add. Instead, we can consider the hydrosilylation of the isocyano group. The isocyano moiety (–N≡C) can be considered an unsaturated functional group. The addition of a hydrosilane (R₃SiH) to the isocyano group would likely proceed in a stepwise manner, catalyzed by transition metals such as platinum, rhodium, or iridium. The reaction would be expected to yield a silylated formimidoyl derivative. The bulky tri-tert-butoxy groups would sterically hinder the approach of the hydrosilane to the silicon center, suggesting that the reaction would primarily occur at the isocyano ligand.

Radical-mediated Hydrosilylation: Recent studies have shown that silyl radicals can act as isocyanide transfer agents in Giese-type reactions. acs.orgacs.org In such a scenario, a radical initiator or photolysis could generate a silyl radical from a hydrosilane. This silyl radical could then react with this compound. It is also conceivable that under radical conditions, the isocyano group could be transferred from the silicon to an organic radical. A study on the defunctionalization of alkyl isocyanides with tris(trimethylsilyl)silane under blue light irradiation demonstrates the cleavage of the C–N bond, which could be a potential reaction pathway for isocyanosilanes as well. rsc.org

The table below outlines a conceptual comparison of potential hydrosilylation reaction pathways.

| Reaction Type | Substrate | Conceptual Product | Potential Catalyst/Conditions |

| Addition to Isocyanide | Hydrosilane (e.g., Triethylsilane) | Silylated formimidoyl silane | Transition metal complexes (Pt, Rh, Ir) |

| Radical-mediated | Alkyl radical source | Isocyanide-transferred product | Radical initiator (AIBN), photolysis |

Si-X Bond Activations and Functional Group Transformations

The reactivity of this compound is also characterized by the potential for activation of its Si-X bonds (where X = O or N). The bulky tert-butoxy groups are generally stable but can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of silanols. However, the Si-N bond of the isocyano group presents a more unique avenue for functional group transformations.

The isocyano group can be viewed as a synthon for various nitrogen-containing functionalities. For instance:

Hydrolysis: Isocyanides are known to be sensitive to acid-catalyzed hydrolysis, which would convert the isocyano group to a formamido group, ultimately leading to the corresponding amine after further hydrolysis. wikipedia.org In the case of this compound, this would likely result in the formation of tri-tert-butoxysilanol and formamide (B127407) or its derivatives.

Oxidation: Oxidation of the isocyano group would be expected to yield the corresponding isocyanate, tri-tert-butoxysilyl isocyanate. This transformation could potentially be achieved using various oxidizing agents.

Reduction: Reduction of the isocyano group would lead to a methylamino group. This would transform this compound into (methylamino)tri-tert-butoxysilane.

Cycloaddition Reactions: Isocyanides are known to participate in cycloaddition reactions. For example, a [4+1] cycloaddition with a tetrazine would yield a pyrazole (B372694) derivative, with the silicon moiety attached to the nitrogen of the pyrazole ring. wikipedia.org

The activation of the Si-N bond can also be facilitated by transition metals. The insertion of a transition metal into the Si-N bond could lead to a variety of subsequent transformations, including cross-coupling reactions. While the Si-C bond is known for its robustness, methods for its activation have been developed, often requiring specific catalytic systems. researchgate.net By analogy, the Si-N bond in this compound could potentially be activated under similar conditions.

The following table summarizes potential functional group transformations of this compound.

| Reagent/Condition | Bond Activated | Resulting Functional Group | Product Class |

| H₂O / H⁺ | C≡N | Formamido | Silanol (B1196071) and Formamide |

| Oxidizing Agent | C≡N | Isocyanato | Silyl Isocyanate |

| Reducing Agent | C≡N | Methylamino | Aminosilane |

| Tetrazine | C≡N | Pyrazole | Silyl-substituted Heterocycle |

| Transition Metal Catalyst | Si-N | Various | Cross-coupling products |

Reaction Kinetics and Thermodynamic Considerations for Isocyano/Cyano Isomerism

A fundamental aspect of isocyanide chemistry is the potential for isomerization to the more stable nitrile (cyano) isomer (R-N≡C → R-C≡N). For this compound, this would involve the migration of the tri-tert-butoxysilyl group from the nitrogen to the carbon.

Thermodynamically, nitriles are generally more stable than their isocyanide counterparts. This is attributed to the greater bond energy of the C≡N triple bond compared to the N≡C triple bond. The energy difference is typically in the range of 20-30 kcal/mol for organic isocyanides. For silyl isocyanides, this energy difference is expected to be similar, favoring the formation of the corresponding silyl cyanide.

However, the kinetic barrier for this isomerization can be substantial, allowing for the isolation of isocyanosilanes under normal conditions. The isomerization is thought to proceed through a three-membered ring transition state. The rate of this isomerization would be influenced by several factors:

Temperature: As with most chemical reactions, an increase in temperature would provide the necessary activation energy to overcome the kinetic barrier, favoring the formation of the thermodynamically more stable cyanide.

Solvent: The polarity of the solvent could influence the stability of the transition state and thus affect the rate of isomerization.

Catalysis: The isomerization can be catalyzed by acids, bases, or transition metal complexes. These catalysts can provide a lower energy pathway for the rearrangement.

| Factor | Effect on Isomerization to Cyanide | Conceptual Rationale |

| Thermodynamics | Favored | The C≡N bond is stronger than the N≡C bond. |

| Kinetics | Potentially slow | A significant activation energy barrier exists. Steric hindrance from the tri-tert-butoxy groups may increase this barrier. |

| Temperature | Rate increases with temperature | Provides energy to overcome the activation barrier. |

| Catalysis | Rate can be significantly increased | Catalysts provide a lower energy reaction pathway. |

Stereochemical Aspects of Isocyanosilane Reactivity

The stereochemistry of reactions involving this compound is centered around the silicon atom. Although the silicon atom in this molecule is not a stereocenter (as it is bonded to three identical tert-butoxy groups), reactions at the silicon center or at the isocyano group that lead to the formation of a new chiral center at silicon would have stereochemical implications.

For a reaction to generate a stereocenter at the silicon atom, one of the tert-butoxy groups would need to be substituted with a different group. If such a substitution reaction were to occur, the stereochemical outcome would depend on the reaction mechanism.

S_N2-type Reactions: A nucleophilic substitution at the silicon center that proceeds through a concerted, S_N2-type mechanism would be expected to occur with inversion of configuration.

S_N1-type Reactions: A reaction that proceeds through a dissociative, S_N1-type mechanism involving a transient, planar, tricoordinate silylium (B1239981) ion intermediate would lead to racemization.

Reactions involving Pentacoordinate Intermediates: Many reactions at silicon are known to proceed through pentacoordinate intermediates. The stereochemical outcome of such reactions can be complex, involving processes like pseudorotation (e.g., Berry pseudorotation) which can lead to either retention or inversion of configuration, depending on the lifetimes of the intermediates and the nature of the entering and leaving groups.

Furthermore, if the this compound were to react with a chiral reagent, diastereomeric products could be formed. The steric bulk of the tri-tert-butoxy groups would likely play a significant role in the diastereoselectivity of such reactions, favoring the approach of the reagent from the less hindered face.

In reactions where the isocyano group itself is the reactive site, such as in cycloadditions, the stereochemistry of the other reactants would determine the stereochemical outcome of the product. The tri-tert-butoxysilyl group would act as a bulky substituent, potentially influencing the facial selectivity of the reaction.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis of Tri-tert-butoxy(isocyano)silane

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, computational methods are employed to analyze the distribution of electrons, the nature of chemical bonds, and the molecular orbitals.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energies and shapes of these orbitals are crucial in predicting the molecule's reactivity towards nucleophiles and electrophiles. For silylenes, which are related to the reactive intermediates of silicon compounds, electronic effects are a major determinant of their reactivity. researchgate.net

Ab Initio and Density Functional Theory (DFT) Calculations of Isomerization Energies

Isomerization, the process by which one molecule transforms into another with the same atoms but a different arrangement, is a key aspect of the chemistry of isocyanosilanes. Computational chemistry provides powerful tools to quantify the energy differences and barriers associated with these transformations.

Ab initio and Density Functional Theory (DFT) are the primary methods used for these calculations. Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering a high degree of accuracy. researchgate.netresearchgate.net DFT, on the other hand, utilizes the electron density to calculate the energy of a system, providing a balance between accuracy and computational cost that makes it suitable for larger molecules. researchgate.netnih.gov

For silyl (B83357) isocyanides and their cyanide isomers, computational studies have been performed to determine their relative stabilities. For example, in analogous systems, different levels of theory, including Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with single and double excitations and a perturbative triples correction (QCISD(T)), have been used to investigate isomer energies. researchgate.net These calculations can predict which isomer is the most thermodynamically stable. For instance, studies on related [H, Si, N, C, S] isomers have shown that the relative energies can be reliably calculated, and different theoretical methods generally agree on the lowest energy isomer. researchgate.net

Table 1: Comparison of Theoretical Methods for Isomerization Energy Calculations

| Method | Description | Strengths | Limitations |

| Ab Initio (e.g., MP2, QCISD(T)) | Based on first principles of quantum mechanics. researchgate.netresearchgate.net | High accuracy, does not rely on empirical data. researchgate.net | Computationally expensive, limited to smaller systems. |

| Density Functional Theory (DFT) | Uses electron density to calculate system energy. researchgate.netnih.gov | Good balance of accuracy and computational cost, suitable for larger molecules. nih.gov | The accuracy depends on the chosen functional, which can vary for different systems. nih.gov |

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for unraveling the step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.org By mapping out the energetic landscape of a reaction, chemists can identify key intermediates and transition states that govern the reaction's progress and rate.

Transition State Characterization in Key Reactions

A transition state is a high-energy, transient configuration of atoms that exists at the peak of the energy barrier between reactants and products. fiveable.me Characterizing these fleeting structures is crucial for understanding reaction kinetics. Transition state theory (TST) provides a framework for relating the properties of the transition state to the reaction rate. wikipedia.orglibretexts.org

Computational methods are used to locate and characterize transition state structures on the potential energy surface. iastate.edu This involves finding the saddle point on the energy landscape that connects the reactant and product valleys. libretexts.org Once located, the geometry and vibrational frequencies of the transition state can be calculated. The presence of a single imaginary frequency in the vibrational analysis confirms that the structure is a true transition state. The energy of the transition state relative to the reactants determines the activation energy of the reaction. fiveable.me

For reactions involving silicon compounds, such as isomerization or reactions with other molecules, identifying the transition state is key to understanding the mechanism. For example, in the isomerization of silyl isocyanides to silyl cyanides, the transition state would involve a structure where the cyano group is part way through its migration.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of its atomic coordinates. libretexts.org It provides a comprehensive "map" of all possible geometries and their corresponding energies. libretexts.org By exploring the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them. libretexts.org

Computational methods are used to generate and explore the PES for reactions of interest. bit.edu.cnresearchgate.net This can involve systematically changing key geometric parameters (like bond lengths and angles) and calculating the energy at each point. The resulting surface reveals the lowest energy path from reactants to products, known as the intrinsic reaction coordinate (IRC). researchgate.net Following the IRC from a transition state confirms that it connects the intended reactants and products. researchgate.net For complex reactions, the PES can reveal multiple possible pathways and intermediates, providing a complete picture of the reaction landscape. iastate.eduiastate.edu

Computational Prediction of Spectroscopic Signatures (Methodologies)

Computational chemistry can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and identifying unknown compounds. For this compound, these predictions can aid in its characterization.

Methodologies like DFT and ab initio calculations can be used to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational modes of the molecule, a theoretical spectrum can be generated and compared with experimental data. This comparison can help assign the observed spectral bands to specific molecular motions.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated. These calculations determine the magnetic shielding around each nucleus, which in turn predicts the chemical shift in an NMR spectrum. This is a powerful tool for confirming the structure of a molecule.

Furthermore, electronic transitions can be calculated using time-dependent DFT (TD-DFT), which can help in the interpretation of UV-Visible spectra. researchgate.net For some systems, it has been demonstrated that spectroscopic data can even be used to derive information about the energy barriers of isomerization reactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. numberanalytics.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, providing a dynamic picture of molecular motion and interactions. mdpi.com

For a flexible molecule like this compound, with its bulky tert-butoxy (B1229062) groups, MD simulations are particularly useful for conformational analysis. mdpi.com These simulations can explore the different spatial arrangements (conformers) of the molecule and determine their relative populations and the energy barriers for interconversion. This provides insight into the molecule's flexibility and the shapes it is most likely to adopt.

MD simulations can also be used to study reactivity. researchgate.net By simulating the molecule in the presence of other reactants or in a solvent, it is possible to observe the initial steps of a chemical reaction. Reactive force fields (like ReaxFF) can be used in MD simulations to model bond breaking and formation, allowing for the simulation of chemical reactions. researchgate.net This approach can provide insights into reaction mechanisms, particularly for complex systems where many molecules are involved. researchgate.net

Advanced Applications in Chemical Synthesis and Materials Science

Tri-tert-butoxy(isocyano)silane as a Building Block in Organic Synthesis

The isocyanide functional group is renowned for its unique reactivity, particularly in multicomponent reactions where it can act as a "chameleonic" species, exhibiting both nucleophilic and electrophilic character. The presence of the tri-tert-butoxysilyl group in this compound introduces a handle for further transformations or can influence the stereochemical outcome of reactions.

Multi-component Reaction Architectures

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. Isocyanides are key players in some of the most famous MCRs, such as the Passerini and Ugi reactions. wikipedia.orgbeilstein-journals.orgencyclopedia.pubnih.gov

The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgresearchgate.net When employing this compound in a Passerini reaction, the resulting product would be an α-acyloxy carboxamide bearing a tri-tert-butoxysilyl group on the amide nitrogen. This silyl (B83357) group can potentially be cleaved under specific conditions to reveal a primary amide or participate in further silicon-based chemical transformations.

The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, combining an isocyanide, a primary amine, a carboxylic acid, and a carbonyl compound to form a dipeptide-like α-acylamino amide. beilstein-journals.orgmdpi.com The incorporation of this compound in an Ugi reaction would lead to the formation of a complex product with the tri-tert-butoxysilyl moiety attached to the newly formed amide. This could serve as a protective group or a point of diversification in the synthesis of peptide mimics and other complex nitrogen-containing scaffolds. beilstein-journals.org

Table 1: Hypothetical Passerini and Ugi Reactions with this compound

| Reaction Type | Reactants | Hypothetical Product Structure | Potential Advantages of the Silyl Group |

| Passerini | This compound, Aldehyde, Carboxylic Acid | α-(Acyloxy)-N-(tri-tert-butoxysilyl)carboxamide | - Steric influence on diastereoselectivity- Latent primary amide functionality |

| Ugi | This compound, Amine, Aldehyde, Carboxylic Acid | α-(Acylamino)-N-(tri-tert-butoxysilyl)carboxamide | - Introduction of silicon for further functionalization- Potential for post-MCR modifications |

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. mdpi.comnih.govmdpi.comorganic-chemistry.orgopenmedicinalchemistryjournal.com Isocyanides are valuable precursors for the synthesis of various heterocyclic systems. The reactivity of the isocyanide in this compound can be harnessed to construct silylated heterocycles, which can then be further functionalized.

For instance, the reaction of isocyanides with activated alkynes is a known route to substituted imidazoles. google.comresearchgate.net this compound could potentially react with nitriles in the presence of a strong base to yield silylated imidazole (B134444) derivatives. google.com The tri-tert-butoxysilyl group could direct the regioselectivity of the cyclization and serve as a removable protecting group.

Furthermore, isocyanides are known to participate in [4+1] cycloaddition reactions. For example, reaction with α,β-unsaturated imines could lead to the formation of silylated dihydropyrroles. The bulky tri-tert-butoxy groups would likely play a significant role in the stereochemical outcome of such transformations.

Table 2: Prospective Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Synthetic Strategy | Role of this compound | Potential Product Features |

| Imidazole | Reaction with a nitrile and a base | Provides the N1 and C2 atoms of the imidazole ring | Silylated at the nitrogen, allowing for subsequent functionalization |

| Pyrrole | [4+1] Cycloaddition with an activated diene | Acts as a one-carbon component | Steric bulk influencing stereochemistry |

| Oxazole | Reaction with an acyl halide followed by cyclization | Source of the C2 atom and the nitrogen atom | Silyl group can be retained or removed post-synthesis |

One-carbon Homologation Strategies

One-carbon homologation, the extension of a carbon chain by a single carbon atom, is a fundamental transformation in organic synthesis. nih.gov While various methods exist, those based on isocyanides offer a unique approach. The isocyano group can be considered a "masked" carboxylic acid derivative.

This compound could potentially be utilized in homologation sequences. For example, its addition to an organometallic reagent followed by hydrolysis of the resulting metallo-imine intermediate and the silyl ether could, in principle, lead to the formation of a homologated carboxylic acid. The tri-tert-butoxy groups would offer stability to the intermediate species.

Precursor Roles in Advanced Inorganic and Hybrid Materials

The tri-tert-butoxy groups of the title compound are reminiscent of precursors used in materials science for the deposition of silicon-containing films and the synthesis of mixed-oxide materials. sigmaaldrich.com The isocyano group adds a layer of functionality, potentially allowing for the incorporation of nitrogen or serving as a reactive site for further material modification.

Deposition of Silicon-Containing Thin Films (Methodologies)

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are key techniques for the fabrication of thin films with precise thickness and composition control, essential for the semiconductor industry. ibm.combitalux.euwebsite-files.comgoogle.comscilit.comgelest.comstrem.com The choice of precursor is critical to the properties of the deposited film.

This compound, due to its volatility and the presence of both silicon and nitrogen, could be a candidate precursor for the deposition of silicon nitride (SiNₓ) or silicon carbonitride (SiCN) films. The deposition process would likely involve the thermal decomposition of the precursor on a heated substrate. The tert-butoxy (B1229062) groups would decompose to release isobutene and water, while the silicon and isocyano fragments would form the film. The presence of the isocyano group might allow for lower deposition temperatures compared to traditional ammonia-based processes.

Methodologies for Deposition:

Low-Pressure Chemical Vapor Deposition (LPCVD): The substrate is heated in a vacuum chamber, and the gaseous precursor is introduced. The precursor decomposes on the hot surface to form the film.

Plasma-Enhanced Chemical Vapor Deposition (PECVD): A plasma is used to decompose the precursor at lower temperatures than in LPCVD, which is advantageous for temperature-sensitive substrates. beilstein-journals.org

Atomic Layer Deposition (ALD): This technique involves sequential, self-limiting surface reactions to deposit one atomic layer at a time, allowing for exceptional conformity and thickness control. This compound could be used in conjunction with a co-reactant, such as ammonia (B1221849) or oxygen plasma.

Table 3: Potential Deposition Characteristics of this compound

| Deposition Method | Potential Film Type | Possible Co-reactants | Advantages of the Precursor |

| LPCVD | SiNₓ, SiCN | - | Single-source precursor, potentially lower deposition temperature |

| PECVD | SiNₓ, SiCN | N₂, NH₃ | Lower temperature deposition, tunable film composition |

| ALD | SiO₂, SiNₓ | H₂O, O₃, NH₃ plasma | Precise thickness control, conformal coating |

Synthesis of Metal Silicates and Oxide Materials

Tris(tert-butoxy)silanol is a known precursor that reacts with various metal alkyl amides for the vapor deposition of metal silicates. sigmaaldrich.com By analogy, this compound could potentially serve a similar role. The tri-tert-butoxy groups can react with metal complexes to form Si-O-Metal linkages, the foundation of metal silicate (B1173343) networks.

The isocyano group could either be incorporated into the final material, leading to nitrogen-doped metal silicates with potentially interesting electronic or catalytic properties, or it could be released during the synthesis. The synthesis could be carried out via sol-gel processes or through co-deposition from the gas phase with a suitable metal precursor.

Polymer Chemistry Applications of Isocyanosilanes

While the polymerization of isocyanide-containing monomers is an active area of research for creating functional polymers nih.govacs.orgnih.gov, and silicon-containing polymers are widely studied acs.org, specific studies involving this compound are absent from the current scientific literature.

Controlled Polymerization Mechanisms (e.g., living polymerization)

There is no published evidence to suggest that this compound has been utilized as a monomer or initiator in controlled polymerization mechanisms, such as living polymerization. Living polymerization techniques are powerful methods for synthesizing polymers with well-defined architectures and low polydispersity researchgate.net. Research in this area has explored various functionalized isocyanides and cyclosiloxanes nih.govnih.gov; however, none of these studies feature this compound. Therefore, no data on its potential polymerization behavior, such as molecular weight control or polydispersity index, can be provided.

Design of Silicon-Containing Polymers with Tunable Properties

The design of silicon-containing polymers with tunable properties often involves the polymerization of functionalized silanes or siloxanes to influence characteristics like thermal stability, surface energy, and optical properties acs.org. The this compound molecule, with its bulky tert-butoxy groups and reactive isocyanide moiety, theoretically offers potential for creating polymers with unique architectures. However, there are no experimental studies or research findings that demonstrate its use in designing such polymers. Consequently, no data tables detailing structure-property relationships for polymers derived from this specific compound can be compiled.

Catalytic Applications and Ligand Design in Silane (B1218182) Chemistry

Isocyanides are well-established as versatile ligands in coordination chemistry, capable of stabilizing various transition metal complexes used in catalysis wikipedia.orgrsc.org. Similarly, silane chemistry, particularly hydrosilylation, is a cornerstone of organosilicon synthesis wikipedia.org. The intersection of these fields, using isocyanide-functionalized silanes in catalysis, remains a niche area with limited examples.

Role in Silicon-Mediated Transformations

Silicon-mediated transformations, such as hydrosilylation, involve the addition of a Si-H bond across an unsaturated bond and are critical for producing organosilicon compounds wikipedia.org. While isocyanide-ligated metal complexes have been explored as catalysts, there is no literature describing a role for this compound in mediating such transformations, either as a ligand, a catalyst precursor, or a reactant. A singular, complex study has shown that an isocyanide can interact with a coordinated silane at a ruthenium metal center, but this does not involve a trialkoxy(isocyano)silane nih.gov.

Development of Novel Organosilicon Catalysts

The development of new organosilicon catalysts is driven by the need for more efficient and selective chemical transformations. The structure of this compound suggests it could potentially act as a ligand for a catalytically active metal center, with the silyl group influencing the catalyst's properties or participating in the reaction. However, a thorough search of the chemical literature yields no reports on the design, synthesis, or application of organosilicon catalysts derived from this compound. Therefore, no data on its performance in any catalytic system is available.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of diamagnetic compounds in solution. For tri-tert-butoxy(isocyano)silane, a combination of ¹H, ¹³C, and ²⁹Si NMR would be essential.

¹H, ¹³C, and ²⁹Si NMR Techniques

¹H NMR: The proton NMR spectrum would be expected to show a single resonance corresponding to the 27 equivalent protons of the three tert-butoxy (B1229062) groups. The chemical shift of this singlet would be indicative of the electronic environment of the protons, influenced by the adjacent oxygen and silicon atoms.

¹³C NMR: The carbon-13 NMR spectrum would provide more detailed structural information. It would be expected to show distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the isocyano carbon. The chemical shift of the isocyano carbon is particularly diagnostic and would confirm the presence of the -NC functionality.

²⁹Si NMR: Silicon-29 NMR spectroscopy would be crucial for confirming the silicon environment. A single resonance would be expected, and its chemical shift would be characteristic of a silicon atom bonded to three alkoxy groups and one nitrogen atom. The precise chemical shift would offer insight into the electronic shielding at the silicon nucleus.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration/Assignment |

| ¹H | ~1.3-1.5 | Singlet | 27H, -C(CH ₃)₃ |

| ¹³C | ~70-75 | Singlet | 3C, -C (CH₃)₃ |

| ¹³C | ~30-35 | Singlet | 9C, -C(C H₃)₃ |

| ¹³C | ~120-140 | Singlet | 1C, -N ≡C |

| ²⁹Si | Not available | Singlet | 1Si, Si (O-t-Bu)₃(NC) |

Note: The chemical shift values are estimates based on related structures and are subject to the specific solvent and experimental conditions.

Advanced NMR Experiments for Connectivity and Dynamics

To unambiguously assign the NMR signals and confirm the connectivity of the atoms, advanced 2D NMR experiments would be employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the ¹H signals with their directly attached ¹³C nuclei, confirming the assignment of the tert-butyl protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connectivity between the tert-butyl groups and the silicon atom, and potentially between the silicon and the isocyano carbon.

Variable-Temperature (VT) NMR: VT-NMR studies could be used to investigate any dynamic processes, such as restricted rotation around the Si-O or Si-N bonds, although significant rotational barriers are not expected for this molecule under normal conditions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Characteristic Isocyano and Si-O Vibrations

Isocyano (N≡C) Stretch: The most diagnostic peak in the vibrational spectra of this compound would be the stretching vibration of the isocyano group. This typically appears as a strong, sharp band in the IR spectrum in the region of 2150-2100 cm⁻¹. The corresponding Raman signal would also be present.

Si-O Stretch: The asymmetric stretching vibrations of the Si-O bonds would be expected to appear as a strong and broad band in the IR spectrum, typically in the range of 1100-1000 cm⁻¹. The symmetric Si-O stretching vibrations would be more prominent in the Raman spectrum.

Analysis of Bond Strengths and Molecular Conformations

The precise frequencies of the vibrational modes can provide information about the strength of the corresponding bonds. For instance, the position of the N≡C stretching frequency can be sensitive to the electronic effects of the silyl (B83357) group. Additionally, the analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra could, in principle, provide information about the conformational isomers of the molecule, although significant conformational rigidity is not anticipated.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| -N≡C | Stretch | 2150 - 2100 | Strong, Sharp | Medium |

| Si-O | Asymmetric Stretch | 1100 - 1000 | Strong, Broad | Weak |

| Si-O | Symmetric Stretch | ~800 - 700 | Weak | Strong |

| C-H | Stretch | 3000 - 2850 | Medium | Medium |

| C-H | Bend | 1470 - 1365 | Medium | Medium |

X-ray Diffraction Studies for Solid-State Structure Elucidation

The expected structure would feature a central silicon atom in a tetrahedral coordination environment, bonded to three bulky tert-butoxy groups and the nitrogen atom of the linear isocyano group. The steric hindrance of the tert-butoxy groups would likely influence the crystal packing. To date, no public record of a crystal structure determination for this specific compound has been found.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry data for this compound is not extensively available in the public domain. However, based on its chemical structure, C₁₃H₂₇NOSi, the theoretical molecular weight can be calculated. High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm the elemental composition and exact mass of the molecular ion peak.

Fragmentation patterns in mass spectrometry are crucial for structural elucidation. For this compound, fragmentation would likely proceed through several key pathways:

Loss of a tert-butyl group: This is a common fragmentation pathway for compounds containing tert-butoxy groups, leading to a stable tert-butyl cation.

Loss of a tert-butoxy radical: This would result in a silicenium ion, which may undergo further rearrangement.

Cleavage of the isocyano group: The C-N bond or the Si-N bond could cleave, providing characteristic fragment ions.

McLafferty-type rearrangements: Although less common for this specific structure, intramolecular hydrogen rearrangements could occur, leading to neutral losses and characteristic fragment ions.

A hypothetical fragmentation pattern is presented in the table below.

| Fragment Ion | Proposed Structure | m/z (monoisotopic) | Notes |

| [M]⁺ | [(t-BuO)₃SiNC]⁺ | 257.1811 | Molecular Ion |

| [M - C₄H₉]⁺ | [(t-BuO)₂(HO)SiNC]⁺ | 200.1056 | Loss of a tert-butyl group |

| [M - OC₄H₉]⁺ | [(t-BuO)₂SiNC]⁺ | 184.1107 | Loss of a tert-butoxy radical |

| [M - NC]⁺ | [(t-BuO)₃Si]⁺ | 231.1835 | Loss of the isocyano group |

Electron Spin Resonance (ESR) for Radical Intermediates

Currently, there are no specific studies published in peer-reviewed journals that detail the use of Electron Spin Resonance (ESR) spectroscopy for the characterization of radical intermediates derived from this compound.

ESR spectroscopy is a powerful technique for studying species with unpaired electrons. In the context of this compound, ESR could be theoretically applied to investigate:

Radical cations: Formed by one-electron oxidation of the parent molecule. The hyperfine coupling constants with ¹⁴N, ¹³C, and ²⁹Si nuclei could provide insight into the spin density distribution.

Radical anions: Formed by one-electron reduction.

Radicals formed by bond homolysis: For instance, homolytic cleavage of the Si-N or C-O bonds under specific conditions (e.g., photolysis or thermolysis) could generate radical species detectable by ESR.

Future research employing ESR spectroscopy could provide valuable information on the electronic structure and reactivity of transient radical species involving this compound.

Coordination and Organometallic Chemistry of Tri Tert Butoxy Isocyano Silane

Reactivity of Coordinated Tri-tert-butoxy(isocyano)silane Ligands

Insertion Reactions into Metal-Silicon Bonds

The insertion of unsaturated molecules into metal-silicon bonds is a fundamental reaction in organometallic chemistry. Isocyanides, with their carbenic character, are excellent candidates for such transformations. The reaction involves the cleavage of the metal-silicon (M-Si) bond and the formation of a new metal-carbon and silicon-carbon bond, with the isocyanide C-atom positioned between the metal and the silyl (B83357) group. This results in the formation of an iminoacyl-silane ligand.

While specific examples involving this compound are not detailed in the available literature, studies on related systems demonstrate the feasibility of this reaction. For instance, palladium(0)-isocyanide complexes have been shown to be key intermediates in the catalytic activation of Si-Si bonds . The general reactivity pattern suggests that a metal complex of this compound would likely undergo insertion reactions. The bulky tert-butoxy (B1229062) groups on the silicon atom could influence the steric and electronic environment of the reaction center, potentially affecting reaction rates and the stability of the resulting products.

The general mechanism for such an insertion is believed to proceed via coordination of the isocyanide to the metal center, followed by migratory insertion of the isocyanide into the M-Si bond. This process is a key step in various catalytic cycles.

Table 1: Generalized Insertion Reaction of an Isocyanide into a Metal-Silicon Bond

| Reactants | Catalyst/Conditions | Product | Reaction Type |

| LnM-SiR'3 + R-NC | Typically spontaneous or thermally induced | LnM-[C(SiR'3)=NR] | 1,1-Migratory Insertion |

This table represents a generalized reaction and is not based on specific experimental data for this compound.

Furthermore, related research has shown that low-valent silicon(II) cations, stabilized by N-heterocyclic carbenes, can insert into metal-chloride bonds, showcasing the propensity of silicon centers to engage in insertion chemistry to form new bonds with metals nih.gov.

Intermolecular and Intramolecular Transformations

Once coordinated to a metal center, isocyanide ligands can participate in a variety of intermolecular and intramolecular transformations. The coordination to the metal alters the electronic properties of the isocyanide, making it more susceptible to nucleophilic or electrophilic attack and influencing the acidity of adjacent protons nih.gov.

For a complex of this compound, one could anticipate several transformations:

Migratory Insertion: As discussed in the previous section, the isocyanide ligand can insert into metal-silicon or metal-alkyl bonds, a common step in many catalytic processes vu.nl.

Nucleophilic Attack: The isocyanide carbon, once coordinated to a metal, becomes more electrophilic and can be attacked by external nucleophiles. This can lead to the formation of carbene complexes.

Cycloaddition Reactions: Coordinated isocyanides can undergo cycloaddition reactions with unsaturated substrates like alkenes and alkynes, leading to the formation of various heterocyclic structures nih.gov.

Intramolecular Rearrangements: The bulky tri-tert-butoxy silyl group might promote or sterically hinder certain intramolecular pathways, such as rearrangements or cyclometalation reactions.

These transformations are crucial for the development of new synthetic methodologies and are often integral parts of complex catalytic cycles libretexts.org.

Catalytic Cycles Mediated by Isocyanosilane Metal Complexes

Metal complexes containing isocyanide ligands are active catalysts for a range of organic transformations nih.govvu.nl. Although specific catalytic applications of this compound complexes are not documented in the available literature, their potential can be inferred from the behavior of analogous systems. Palladium complexes with isocyanide ligands, for example, are known to catalyze the intramolecular bis-silylation of multiple bonds .

A hypothetical catalytic cycle involving a this compound metal complex could follow the general steps of organometallic catalysis:

Oxidative Addition: A substrate molecule adds to the metal center, increasing the metal's oxidation state.

Ligand Coordination/Insertion: The isocyanosilane ligand or another substrate coordinates and subsequently inserts into a metal-ligand bond libretexts.org.

Reductive Elimination: The final product is formed by coupling two ligands, which are then eliminated from the metal center, regenerating the catalyst.

The bulky and electron-donating tri-tert-butoxy groups on the silicon would likely modulate the catalytic activity by influencing the stability of intermediates and the rates of the individual steps in the catalytic cycle. Such ligands can enhance catalyst solubility and stability. For example, palladium catalysts with tert-alkyl isocyanide ligands have been effectively used to promote the addition of Si-Si bonds across triple bonds .

Structural Diversity and Bonding in Isocyanosilane Adducts

The coordination of isocyanides to transition metals gives rise to a rich structural diversity. Isocyanides are analogous to carbon monoxide (CO) but are generally considered to be stronger σ-donors and weaker π-acceptors. The nature of the substituent on the isocyanide nitrogen significantly influences its electronic properties.

In a this compound ligand, the silyl group's electronic effect, modulated by the electronegative oxygen atoms of the tert-butoxy groups, would be a key determinant of its bonding characteristics. The bonding in metal-isocyanosilane adducts can be probed using various spectroscopic and crystallographic techniques.

Bonding Modes: Isocyanides typically bind to metals in a terminal, linear fashion (M-C≡N-R). However, bent and bridging coordination modes are also well-documented, particularly in polynuclear complexes or when significant π-backbonding from an electron-rich metal occurs.

Spectroscopic Characterization: Infrared (IR) spectroscopy is a powerful tool for studying metal-isocyanide complexes. The C≡N stretching frequency (νC≡N) is sensitive to the electronic environment. Coordination to a metal center generally leads to a shift in this frequency compared to the free ligand. Increased π-backbonding from the metal to the isocyanide π* orbitals results in a lowering of the νC≡N frequency.

Structural Analysis: X-ray crystallography provides definitive information on the geometry of the metal-isocyanide linkage, including bond lengths and the M-C-N bond angle. Deviations from linearity in the M-C-N unit can be indicative of significant π-backbonding or steric strain. The bulky tri-tert-butoxy groups would be expected to have a significant steric impact on the coordination sphere of the metal.

Table 2: General Structural and Spectroscopic Features of Metal-Isocyanide Complexes

| Feature | Description | Typical Values/Observations |

| Coordination Mode | Describes how the isocyanide ligand binds to the metal center(s). | Terminal (most common), Bridging (μ2-C,N) |

| M-C-N Angle | The angle formed by the metal, the isocyanide carbon, and the isocyanide nitrogen. | 170-180° for terminal ligands with little backbonding. <170° suggests significant backbonding or steric effects. |

| IR Spectroscopy (νC≡N) | The stretching frequency of the carbon-nitrogen triple bond. | ~2140 cm-1 for free alkyl isocyanides. Shifts to higher or lower frequency upon coordination depending on the balance of σ-donation and π-backbonding. |

Emerging Trends and Future Research Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and handling of isocyanides can be challenging due to their often-unpleasant odor and potential instability. rsc.org Continuous flow chemistry offers a compelling solution to these issues by enabling the in-situ generation and immediate consumption of reactive intermediates in a closed system. rsc.org Future research will likely focus on developing robust flow protocols for the synthesis of tri-tert-butoxy(isocyano)silane, which would not only enhance safety and scalability but also allow for precise control over reaction parameters.

Automated synthesis platforms, coupled with flow reactors, could enable the high-throughput screening of reaction conditions and the rapid generation of libraries of this compound derivatives for various applications. This approach is particularly relevant for multicomponent reactions where isocyanides are key building blocks, allowing for the efficient construction of complex molecules. nih.gov The solid-phase synthesis of isocyanide-based libraries, a field that already benefits from automation, could be further expanded by incorporating isocyanosilanes to introduce silicon-containing moieties. nih.gov

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Potential for exposure to volatile and odorous compounds. | Minimized exposure in a closed system. |

| Scalability | Can be challenging due to heat and mass transfer limitations. | Readily scalable by extending reaction time or using parallel reactors. |

| Control | Less precise control over temperature, pressure, and mixing. | Precise control over all reaction parameters. |

| Reaction Time | Often longer reaction times. | Significantly reduced reaction times. |

Exploration of Bio-inspired and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. For isocyanides, this includes the development of more sustainable dehydration methods for N-substituted formamides, avoiding hazardous reagents and volatile organic solvents. mdpi.com Future work on this compound will likely explore similar "green" synthetic strategies, potentially utilizing bio-based starting materials or enzymatic processes.

Bio-inspired synthesis is another burgeoning field that could impact the production and application of isocyanosilanes. strath.ac.ukrsc.org Researchers are investigating how organisms produce intricate silica (B1680970) structures under ambient conditions, and these insights could lead to novel, environmentally benign methods for creating silicon-based materials from precursors like this compound. rsc.org The development of bio-inspired polyurethane films, for example, showcases how naturally occurring motifs can be integrated into synthetic polymers to enhance properties like biocompatibility. mdpi.com

Advanced Characterization Techniques for In Situ Monitoring of Reactions

Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing its use. Advanced, in-situ characterization techniques are becoming indispensable tools for probing reaction pathways in real-time. numberanalytics.comnumberanalytics.com Techniques such as operando X-ray absorption spectroscopy (XAS) and infrared (IR) spectroscopy can provide valuable information on the electronic and structural changes occurring during a reaction. numberanalytics.comnumberanalytics.com

In-situ transmission electron microscopy (TEM) and scanning tunneling microscopy (STM) allow for the direct visualization of materials at the nanoscale, which would be particularly useful for studying the role of this compound in the formation of nanostructured materials or surface modifications. numberanalytics.com The application of these advanced methods will undoubtedly lead to a deeper understanding of the reactivity of isocyanosilanes and facilitate the rational design of new applications.

Development of Isocyanosilane-Based Smart Materials

"Smart" materials that respond to external stimuli are at the forefront of materials science. researchgate.net The unique electronic and structural properties of the isocyano group, combined with the thermal stability and backbone flexibility of siloxanes, make this compound an attractive building block for such materials. For instance, the synthesis of helical poly(isocyanide)s that can change their conformation in response to light demonstrates the potential for creating stimuli-responsive polymers. researchgate.net

Future research could explore the incorporation of this compound into polymers to create materials that respond to changes in temperature, pH, or the presence of specific analytes. researchgate.net The development of bio-inspired intelligent structural color materials also presents an exciting opportunity, where the isocyanosilane could be used to tune the optical properties of self-assembling systems. rsc.org

Deepening Computational Insights into Complex Reaction Networks

Computational chemistry has become an essential tool for elucidating complex reaction mechanisms. rsc.orgmdpi.com Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, predict the stability of intermediates, and understand the role of non-covalent interactions. rsc.orgnih.gov

For this compound, computational studies can provide a deeper understanding of its reactivity in multicomponent reactions, its coordination behavior with metals, and the mechanism of its thermal decomposition or rearrangement. nih.govresearchgate.net As computational methods become more powerful, they will play an increasingly important role in predicting the properties of new isocyanosilane-based materials and guiding experimental work.

| Computational Technique | Application to Isocyanosilane Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating spectroscopic properties. |

| Molecular Dynamics (MD) | Simulating the behavior of isocyanosilane-based polymers and materials. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the interaction of isocyanosilanes with biological systems or large catalytic sites. |

Expanding the Scope of Isocyanosilane-Mediated Catalysis

The isocyano group can coordinate to metal centers, making isocyanides valuable ligands in catalysis. acs.org this compound could serve as a ligand to modify the activity and selectivity of homogeneous catalysts. umicore.com Furthermore, the silicon moiety offers a handle for immobilizing catalytic complexes on solid supports, facilitating catalyst recovery and reuse.

An intriguing area for future research is the development of catalysts where the isocyanosilane itself plays a more active role in the catalytic cycle. This could involve the reversible insertion of substrates into the Si-N or Si-C bonds, or the use of the isocyano group to activate small molecules. The field of silane-mediated catalysis is also expanding, and this compound could find applications in reactions such as the catalytic synthesis of oligosiloxanes. frontiersin.org

Potential in Niche Chemical Applications beyond Current Scope

The unique reactivity of isocyanides has led to their use in a variety of niche applications. nih.gov For example, isocyanides can be used as bioorthogonal labels for the site-specific modification of proteins. researchgate.net The incorporation of a tri-tert-butoxysilyl group could enhance the properties of such labels, for instance, by improving their solubility or providing a tag for imaging.

In medicinal chemistry, isocyanide-containing natural products have shown a wide range of biological activities. acs.org While the direct application of this compound in this area is yet to be explored, it could serve as a versatile precursor for the synthesis of novel silicon-containing bioactive molecules. The ability of isocyanides to participate in multicomponent reactions also opens the door to the rapid synthesis of diverse compound libraries for drug discovery. nih.gov

Q & A

Q. How can computational chemistry enhance the design of this compound derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate SAM formation kinetics on metal surfaces.

- Docking Studies : Predict binding affinities for biomedical applications (e.g., drug delivery systems in ).

- QSPR Modeling : Relate substituent effects (e.g., tert-butoxy vs. methoxy) to thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.